molecular formula C12H24O B13212667 3-(4-Ethylcyclohexyl)butan-2-ol

3-(4-Ethylcyclohexyl)butan-2-ol

Cat. No.: B13212667
M. Wt: 184.32 g/mol
InChI Key: XGGBZJOZNSJZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylcyclohexyl)butan-2-ol is an organic compound classified as a secondary alcohol It consists of a butan-2-ol backbone with a 4-ethylcyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylcyclohexyl)butan-2-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with ethyl bromide, followed by reduction to form 4-ethylcyclohexanol. This intermediate is then subjected to a Grignard reaction with butan-2-one to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursors. The use of high-pressure hydrogenation reactors and metal catalysts such as palladium or platinum can facilitate efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylcyclohexyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-Ethylcyclohexyl)butan-2-one or 3-(4-Ethylcyclohexyl)butanoic acid.

    Reduction: 3-(4-Ethylcyclohexyl)butane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Ethylcyclohexyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(4-Ethylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with proteins and enzymes. The compound’s effects are mediated through its ability to modulate enzyme activity and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylcyclohexyl)butan-2-ol
  • 3-(4-Propylcyclohexyl)butan-2-ol
  • 3-(4-Isopropylcyclohexyl)butan-2-ol

Uniqueness

3-(4-Ethylcyclohexyl)butan-2-ol is unique due to its specific ethyl substituent on the cyclohexyl ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

3-(4-ethylcyclohexyl)butan-2-ol

InChI

InChI=1S/C12H24O/c1-4-11-5-7-12(8-6-11)9(2)10(3)13/h9-13H,4-8H2,1-3H3

InChI Key

XGGBZJOZNSJZOT-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(C)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.